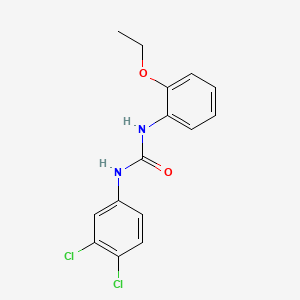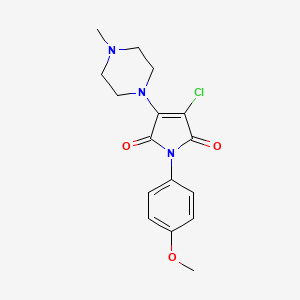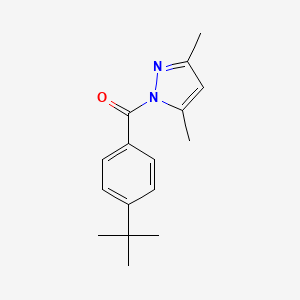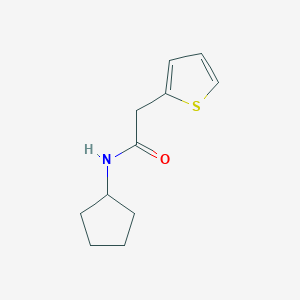
N-(3,4-dichlorophenyl)-N'-(2-ethoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of urea derivatives, including compounds similar to N-(3,4-dichlorophenyl)-N'-(2-ethoxyphenyl)urea, often involves the reaction of acylazides with certain diamines or aniline derivatives under specific conditions to produce novel urea compounds with potential biological activities. For instance, Song Xin-jian, Gong Xian-sheng, and W. Sheng (2006) synthesized derivatives by reacting acylazides with 2-amino-5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazole, highlighting a method that could be adapted for N-(3,4-dichlorophenyl)-N'-(2-ethoxyphenyl)urea synthesis (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).
Molecular Structure Analysis
The molecular structure of urea derivatives like N-(3,4-dichlorophenyl)-N'-(2-ethoxyphenyl)urea is characterized by specific bond formations and geometric arrangements. These structures are often confirmed using techniques such as IR, 1H NMR, and elementary analysis, which provide detailed insights into the compound's molecular framework and the positioning of its functional groups.
Chemical Reactions and Properties
Urea derivatives undergo various chemical reactions, including N-chlorination and cyclocondensation, which can alter their chemical properties significantly. For example, M. Sathe, H. N. Karade, and M. P. Kaushik (2007) described an efficient protocol for N-chlorination of protected amino esters, amides, and peptides using N,N'-dichlorobis(2,4,6-trichlorophenyl)urea, indicating the reactivity of such compounds under different chemical conditions (M. Sathe, H. N. Karade, & M. P. Kaushik, 2007).
Aplicaciones Científicas De Investigación
Environmental Degradation Studies
One study explored the Electro-Fenton degradation of antimicrobials triclosan and triclocarban , including compounds structurally related to N-(3,4-dichlorophenyl)-N'-(2-ethoxyphenyl)urea. This research found that such compounds could be effectively degraded in water using electro-Fenton systems, suggesting a potential application in wastewater treatment and environmental remediation (Sirés et al., 2007).
Biochemical Applications
Research on In vitro inhibition of translation initiation by N,N'-diarylureas has identified symmetrical N,N'-diarylureas as potent activators of the eIF2α kinase heme regulated inhibitor. These compounds demonstrate potential as anti-cancer agents due to their ability to reduce cancer cell proliferation (Denoyelle et al., 2012).
Polymer Science
Studies on nonlinear optical parameters of bis-chalcone derivatives doped polymer have shown that certain bis-chalcone derivatives, including those related to N-(3,4-dichlorophenyl)-N'-(2-ethoxyphenyl)urea, exhibit significant second harmonic generation (SHG) efficiency. This suggests their utility in the development of nonlinear optical materials (Shettigar et al., 2006).
Analytical Chemistry
A study focused on the Analysis of triclocarban in aquatic samples by liquid chromatography electrospray ionization mass spectrometry demonstrates the development of sensitive analytical methods for detecting compounds like N-(3,4-dichlorophenyl)-N'-(2-ethoxyphenyl)urea in environmental samples, which is crucial for monitoring their environmental impact (Halden & Paull, 2004).
Propiedades
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(2-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2/c1-2-21-14-6-4-3-5-13(14)19-15(20)18-10-7-8-11(16)12(17)9-10/h3-9H,2H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZPIYSFAGYCJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-(2-ethoxyphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(1S*,5R*)-3-methyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}benzenesulfonamide](/img/structure/B5571836.png)
![6-(1,3-benzodioxol-5-ylmethyl)-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5571850.png)
![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5571851.png)
![N-{[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5571854.png)
![4-fluoro-N-{3-[3-(1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}benzamide](/img/structure/B5571856.png)



![(1S*,5R*)-6-(5-isopropyl-2-methyl-3-furoyl)-3-[(4-methyl-1H-imidazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5571874.png)
![(3,5-dimethylisoxazol-4-yl){4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}acetic acid](/img/structure/B5571876.png)
![methyl 4-({[(4-hydroxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5571880.png)

![5-({3-[(4-fluorobenzyl)oxy]-1-azetidinyl}carbonyl)-3-isobutylisoxazole](/img/structure/B5571898.png)
![6-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5571907.png)